(S)-(Tetrahydrofuran-2-YL)methanol (S)-(Tetrahydrofuran-2-YL)methanol
Brand Name: Vulcanchem
CAS No.: 57203-01-7
VCID: VC21084752
InChI: InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
SMILES: C1CC(OC1)CO
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol

(S)-(Tetrahydrofuran-2-YL)methanol

CAS No.: 57203-01-7

Cat. No.: VC21084752

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-(Tetrahydrofuran-2-YL)methanol - 57203-01-7

Specification

CAS No. 57203-01-7
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
IUPAC Name [(2S)-oxolan-2-yl]methanol
Standard InChI InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Standard InChI Key BSYVTEYKTMYBMK-YFKPBYRVSA-N
Isomeric SMILES C1C[C@H](OC1)CO
SMILES C1CC(OC1)CO
Canonical SMILES C1CC(OC1)CO

Introduction

Chemical Structure and Identification

Basic Chemical Information

(S)-(Tetrahydrofuran-2-YL)methanol is characterized by its molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. This compound contains a five-membered tetrahydrofuran ring with an oxygen atom at position 1 and a hydroxymethyl group at position 2. The compound demonstrates chirality at carbon 2, with the S configuration indicating the specific spatial arrangement according to the Cahn-Ingold-Prelog priority rules.

Interestingly, this compound appears in chemical databases under two different CAS registry numbers:

  • 72074-94-3

  • 57203-01-7

This discrepancy likely represents different registrations for the same compound rather than structural differences.

Structural Identifiers

The compound can be identified using several standardized notations:

Identifier TypeValue
IUPAC Name[(2S)-oxolan-2-yl]methanol
Standard InChIInChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Standard InChIKeyBSYVTEYKTMYBMK-YFKPBYRVSA-N
Isomeric SMILESC1CC@HCO
Canonical SMILESC1CC(OC1)CO

These identifiers provide unambiguous ways to represent the compound's structure in databases and literature.

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature:

  • (S)-Tetrahydro-2-furanmethanol

  • (2S)-Tetrahydro-2-furanmethanol

  • (S)-(+)-Tetrahydrofurfuryl alcohol

  • (S)-1-(Tetrahydrofuran-2-yl)methanol

Each of these names refers to the same chemical entity, emphasizing different aspects of its structure or properties.

Physical and Chemical Properties

Physical State and Appearance

At standard conditions, (S)-(Tetrahydrofuran-2-YL)methanol exists as a colorless liquid. Its physical properties are influenced by both the cyclic ether (tetrahydrofuran ring) and the primary alcohol functional group, giving it moderate polarity and specific solubility characteristics.

Solubility Profile

The compound exhibits good solubility in water due to its hydroxyl group, which can form hydrogen bonds with water molecules. It is also soluble in most common organic solvents including alcohols, ethers, and chlorinated solvents, making it versatile for various chemical applications.

Chirality and Optical Activity

As a chiral molecule, (S)-(Tetrahydrofuran-2-YL)methanol exhibits optical activity, rotating plane-polarized light. The S-enantiomer specifically has a defined optical rotation, which is an important characteristic for its applications in asymmetric synthesis and pharmaceutical development where stereochemical purity is critical.

Synthesis Methods

Laboratory Preparation Routes

Multiple synthetic routes exist for preparing (S)-(Tetrahydrofuran-2-YL)methanol with high enantiomeric purity:

Reduction of (S)-2-tetrahydrofuranone

This common approach involves using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the corresponding ketone to the alcohol. The reaction typically proceeds with retention of configuration at the chiral center.

Asymmetric Synthesis

Various asymmetric synthesis methods can be employed to create the S-configuration selectively, often using chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reaction.

Resolution of Racemic Mixtures

When prepared as a racemic mixture, the desired S-enantiomer can be isolated through techniques such as chiral chromatography or by forming diastereomeric derivatives that can be separated by conventional methods.

Industrial Production

In industrial settings, the production often employs:

  • Catalytic hydrogenation of (S)-2-tetrahydrofuranone using metal catalysts such as palladium on carbon (Pd/C) under hydrogen pressure

  • Enzymatic methods that exploit the selectivity of enzymes for producing high enantiomeric purity

  • Continuous flow processes that improve efficiency and scalability of the synthesis

Chemical Reactivity

Functional Group Reactivity

The compound's reactivity is dominated by two functional groups:

  • The primary alcohol group (hydroxymethyl) can undergo typical alcohol reactions:

    • Oxidation to form an aldehyde or carboxylic acid

    • Esterification with carboxylic acids

    • Conversion to halides with reagents like thionyl chloride or phosphorus tribromide

    • Dehydration under acidic conditions

  • The tetrahydrofuran ring (cyclic ether) can participate in:

    • Ring-opening reactions under acidic conditions

    • Coordination with Lewis acids

    • Oxidation reactions affecting the ring structure

Stability Considerations

The compound is generally stable under normal conditions but should be stored properly to prevent:

  • Oxidation of the alcohol group

  • Ring-opening in strongly acidic environments

  • Moisture absorption due to its hygroscopic nature

Proper storage in sealed containers at 2-8°C is recommended to maintain stability and purity.

Applications

Industrial Applications

(S)-(Tetrahydrofuran-2-YL)methanol finds diverse applications across multiple industries:

Pharmaceutical Industry

In pharmaceutical manufacturing, the compound serves as:

  • A chiral building block for drug synthesis

  • An intermediate in the preparation of active pharmaceutical ingredients

  • A component in pharmaceutical formulations

Food Industry

Within the food sector, it functions as:

  • A food additive, including use as a sweetener

  • A flavoring agent in certain food products

  • A precursor for other food-grade compounds

Chemical Industry

The chemical industry utilizes this compound as:

  • A starting material for specialty chemicals

  • A component in the production of polymers and resins

  • A chiral auxiliary in asymmetric synthesis

Research Applications

In research settings, (S)-(Tetrahydrofuran-2-YL)methanol is valuable for:

  • Serving as a building block for complex molecule synthesis

  • Acting as a substrate in enzyme-catalyzed reactions

  • Functioning as a model compound for studying structure-activity relationships

  • Contributing to the development of new synthetic methodologies

AspectDetails
Acute ToxicityModerate; typical of alcohols
Metabolic ProductsPotential formation of formaldehyde and formic acid may contribute to toxicity
Target OrgansPrimarily liver and kidneys where metabolism occurs
Exposure RoutesDermal, inhalation, ingestion

Comparative Analysis

Comparison with Similar Compounds

Understanding (S)-(Tetrahydrofuran-2-YL)methanol in context requires comparison with structurally related compounds:

CompoundStructural RelationshipKey DifferencesApplications
(R)-(Tetrahydrofuran-2-YL)methanolEnantiomerOpposite stereochemistry at C-2; different biological activityDifferent pharmaceutical applications
TetrahydrofuranParent structureLacks hydroxymethyl group; simpler structureCommon solvent; precursor in synthesis
2-MethyltetrahydrofuranAnalogMethyl group instead of hydroxymethylAlternative green solvent; different reactivity profile

Structure-Activity Relationships

The biological and chemical activities of (S)-(Tetrahydrofuran-2-YL)methanol are directly influenced by:

  • The S-configuration at C-2, which determines specific interactions with biological receptors and enzymes

  • The hydroxymethyl group, which affects solubility, hydrogen bonding capabilities, and reactivity

  • The tetrahydrofuran ring, which provides a specific molecular shape and confers certain lipophilic properties

These structural features collectively determine the compound's behavior in chemical reactions and biological systems.

Recent Research Developments

Synthetic Methodology Advances

Recent research has focused on improving the synthesis of (S)-(Tetrahydrofuran-2-YL)methanol through:

  • Development of more efficient catalytic systems for asymmetric synthesis

  • Application of green chemistry principles to make production more environmentally friendly

  • Exploration of enzymatic approaches for achieving higher enantiomeric purity

Emerging Applications

Ongoing research has identified potential new applications for this compound in:

  • Development of novel pharmaceutical entities where stereochemical purity is critical

  • Creation of biodegradable polymers utilizing its functional groups

  • Application in sustainable chemistry as a bio-based building block

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